molecular formula C17H13N5O2 B5550220 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide

Cat. No.: B5550220
M. Wt: 319.32 g/mol
InChI Key: NNBYGJCPHRGFRU-UHFFFAOYSA-N
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Description

2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide is a tridentate pincer ligand known for its unique structural properties and potential applications in various fields. This compound features two pyridine rings attached to a central pyridine-2,5-dicarboxamide core, making it a versatile molecule in coordination chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with pyridine-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-N,5-N-Dipyridin-3-ylpyridine-2,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYGJCPHRGFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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